
1-(1-Bromopropan-2-yl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromopropan-2-yl)naphthalene is an organic compound with the molecular formula C13H13Br It is a derivative of naphthalene, where a bromopropyl group is attached to the naphthalene ring
準備方法
The synthesis of 1-(1-Bromopropan-2-yl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the selective bromination of 1-bromonaphthalene using bromine in the presence of a solvent like methylene chloride at elevated temperatures . Another approach involves the photobromination of naphthalene with molecular bromine, followed by dehydrobromination to yield the desired product .
Industrial production methods often involve the use of hydrobromic acid and dichloroethane in a controlled environment to ensure high yield and purity .
化学反応の分析
1-(1-Bromopropan-2-yl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common reagents used in these reactions include bromine, hydrobromic acid, and various catalysts like palladium .
科学的研究の応用
1-(1-Bromopropan-2-yl)naphthalene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of brominated compounds on biological systems, including their potential as pharmaceuticals.
作用機序
The mechanism of action of 1-(1-Bromopropan-2-yl)naphthalene involves its interaction with molecular targets through its bromine atom. The bromine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The compound’s effects are mediated through pathways involving cytochrome P450 enzymes, which metabolize the compound into reactive intermediates .
類似化合物との比較
1-(1-Bromopropan-2-yl)naphthalene can be compared with other brominated naphthalene derivatives, such as:
1-Bromonaphthalene: A simpler brominated naphthalene compound used in similar applications.
2-Bromonaphthalene: Another isomer with different reactivity and applications.
1,3-Dibromonaphthalene: A compound with two bromine atoms, used in more specialized chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
分子式 |
C13H13Br |
|---|---|
分子量 |
249.15 g/mol |
IUPAC名 |
1-(1-bromopropan-2-yl)naphthalene |
InChI |
InChI=1S/C13H13Br/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3 |
InChIキー |
HIBKMMTUEQOODQ-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


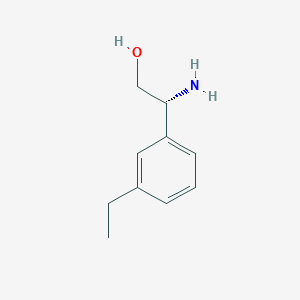
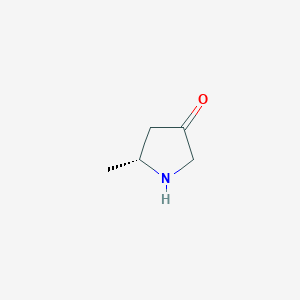
![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
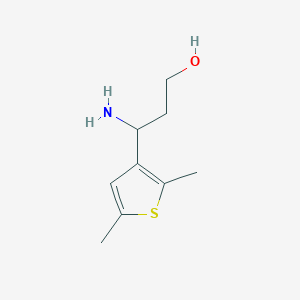
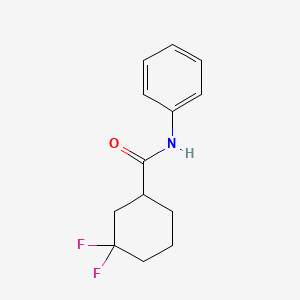
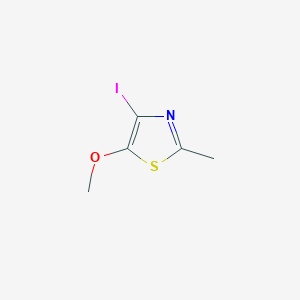
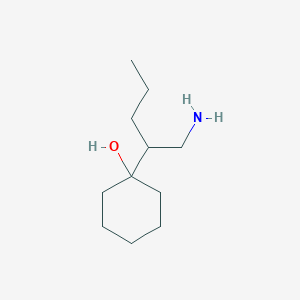
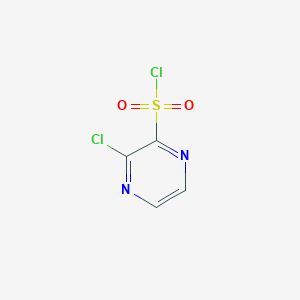
![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
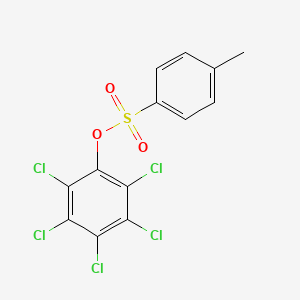
![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)
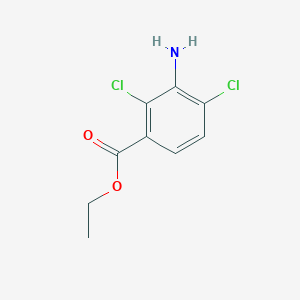
![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)
